Potent D2 Agonism vs. Canonical Synthetic Cannabinoids
N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide demonstrates potent agonist activity at the human dopamine D2 receptor (EC50 = 21 nM) in a beta-arrestin recruitment assay. In contrast, the canonical synthetic cannabinoid JWH-018 shows negligible activity at this receptor (IC50 > 10,000 nM in similar assays). This indicates a divergent pharmacological profile [1].
| Evidence Dimension | Agonist activity at human dopamine D2 receptor (beta-arrestin recruitment) |
|---|---|
| Target Compound Data | EC50 = 21 nM |
| Comparator Or Baseline | JWH-018: IC50 > 10,000 nM (inactive) |
| Quantified Difference | Target compound is >475-fold more potent |
| Conditions | HEK293 cells co-expressing mVenus-fused beta-arrestin 2 and renilla luciferase-tagged D2 receptor |
Why This Matters
This unique activity suggests utility in research areas distinct from classic CB1/CB2 agonism, such as dopamine signaling or neuropsychiatric disorder models.
- [1] BindingDB. BDBM50164855 (CHEMBL3797209). Agonist activity at human dopamine D2 receptor. For JWH-018 comparator data, see: Banister, S. D., et al. (2015). ACS Chemical Neuroscience, 6(8), 1445–1458. View Source
